molecular formula C16H9NO6 B2961612 phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate CAS No. 53992-28-2

phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2961612
CAS No.: 53992-28-2
M. Wt: 311.249
InChI Key: CHOOTJDIABKERW-UHFFFAOYSA-N
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Description

Phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a nitro (-NO₂) group at the 6-position of the chromene ring and a phenyl ester group at the 3-position. Coumarins are bicyclic aromatic compounds with a lactone structure, widely studied for their optical properties, biological activities, and applications in pharmaceuticals and materials science.

Properties

IUPAC Name

phenyl 6-nitro-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO6/c18-15(22-12-4-2-1-3-5-12)13-9-10-8-11(17(20)21)6-7-14(10)23-16(13)19/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOOTJDIABKERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield amino derivatives, while substitution reactions can produce various substituted coumarin derivatives .

Scientific Research Applications

Phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Differences

Table 1: Key Properties of Selected Coumarin Derivatives

Compound Ester Group Substituent (Position) Molecular Weight (g/mol) Solubility (Water) λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
This compound Phenyl NO₂ (6) 311.2 Low 510* 6.62 × 10³*
Ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate Ethyl NO₂ (6) 263.2 Moderate 510* 6.62 × 10³*
Methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate Methyl NO₂ (6) 249.2 High 510* 6.62 × 10³*
Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate Methyl Cl (6) 238.6 High ~480 Not reported
2,6-Dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate 2,6-Dichlorobenzyl Cl (6, benzyl) 340.1 Very low Not reported Not reported

Notes:

  • λmax and ε values marked with * are inferred from analogous spectrophotometric studies on nitro-substituted coumarins .
  • Chloro and fluoro substituents (e.g., in methyl 6-chloro derivatives) reduce electron-withdrawing effects compared to nitro groups, leading to lower reactivity in redox reactions .

Reactivity and Stability

  • Nitro Group : Enhances electrophilic substitution reactivity and susceptibility to reduction (e.g., conversion to amines). The phenyl ester’s steric bulk may slow hydrolysis compared to methyl/ethyl esters .
  • Chloro/Fluoro Substituents : Provide moderate electron-withdrawing effects, improving stability under acidic conditions but reducing UV absorption intensity compared to nitro derivatives .

Research Findings and Methodological Insights

Stability and Analytical Performance

  • Thermal Stability : Phenyl esters exhibit higher thermal stability than methyl/ethyl analogs due to reduced hydrolysis rates.

Biological Activity

Phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential applications in medicine and its mechanisms of action.

Chemical Structure and Properties

This compound features a nitro group at the 6-position and a carboxylate ester functional group, contributing to its unique reactivity and biological profile. The molecular formula is C16H13N1O5C_{16}H_{13}N_{1}O_{5}, with a molecular weight of approximately 325.27 g/mol .

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. It interacts with cellular macromolecules, leading to cytotoxic effects against various pathogens .
  • Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms such as DNA intercalation and induction of apoptosis .
  • Anti-inflammatory and Antioxidant Properties : The presence of the nitro group enhances its ability to act as an antioxidant, reducing oxidative stress in cells, which is crucial in preventing inflammation-related diseases .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Activity Tested Concentration (μg/mL) Observed Effect Reference
Antibacterial against S. aureus100Moderate activity compared to standard drugs
Antifungal against C. albicans125Excellent activity
Antitubercular62.5Higher potency than rifampicin
AntioxidantVariousSignificant reduction in oxidative stress

Case Studies

  • Antimicrobial Evaluation : A study synthesized various derivatives of 6-nitrochromenes, including this compound. These compounds were tested against bacterial strains like E. coli and S. aureus, showing moderate to excellent antibacterial activity compared to standard antibiotics like chloramphenicol and ciprofloxacin .
  • Anticancer Activity : In another study, derivatives of chromene were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that compounds containing the chromene structure exhibited significant inhibition of cell growth, with some derivatives showing IC50 values in the low micromolar range against various cancer cell lines .

Q & A

Q. What are the typical synthetic routes for phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate?

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystal Growth: Slow evaporation of a saturated solution in solvents like DCM/hexane.
  • Data Collection: Using a diffractometer (e.g., Bruker SMART CCD) at low temperatures (135–294 K) to reduce thermal motion .
  • Structure Refinement: SHELXL refines atomic positions, thermal parameters, and hydrogen bonding. Key metrics include R-factor (<0.05) and data-to-parameter ratio (>10:1) .

Q. What spectroscopic methods are used for characterization beyond NMR?

Methodological Answer:

  • IR Spectroscopy: Confirms carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520/1350 cm⁻¹) groups.
  • Mass Spectrometry (MS): High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
  • UV-Vis: Monitors electronic transitions (e.g., π→π* in the coumarin core at ~300–400 nm) for photophysical studies .

Advanced Research Questions

Q. How to address contradictions between spectral data (e.g., NMR) and crystallographic results?

Methodological Answer: Discrepancies may arise from dynamic effects (solution vs. solid-state):

  • Validation: Cross-check with alternative techniques (e.g., IR, LC-MS) to rule out impurities.
  • DFT Calculations: Compare experimental NMR shifts with computed values (GIAO method) .
  • Temperature-Dependent NMR: Resolve conformational equilibria (e.g., rotamers) .

Q. How to analyze hydrogen bonding patterns in the crystal structure?

Methodological Answer: Use graph set analysis to categorize H-bond motifs (e.g., chains, rings):

  • Step 1: Identify donor-acceptor pairs (e.g., O–H⋯O, N–H⋯O).
  • Step 2: Assign graph sets (e.g., C(6) for a 6-membered ring).
  • Step 3: Use SHELXL to refine H-bond geometries (distance/angle constraints) .

Example H-Bond Parameters:

Donor–AcceptorDistance (Å)Angle (°)Graph Set
O–H⋯O2.65–2.85150–170C(6)

Q. What strategies optimize synthesis yield and purity?

Methodological Answer:

  • Catalyst Screening: Use Lewis acids (e.g., BF₃·Et₂O) to accelerate cyclization .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min vs. 24 h).
  • Purification: Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How to resolve disorder in the crystal structure during refinement?

Methodological Answer:

  • Model Splitting: Assign partial occupancy to disordered atoms (e.g., rotating phenyl groups).
  • Restraints: Apply SIMU/DELU in SHELXL to limit unreasonable thermal motion .
  • Validation: Check using PLATON’s ADDSYM to avoid over-interpretation .

Q. What are the emerging research applications of this compound?

Methodological Answer:

  • Pharmacology: As a kinase inhibitor scaffold; bioactivity is tested via in vitro assays (e.g., IC₅₀ determination) .
  • Materials Science: Fluorescent probes for metal ion detection (e.g., Cu²⁺) via chelation-enhanced quenching .

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